molecular formula C27H27ClN2 B10928111 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10928111
M. Wt: 415.0 g/mol
InChI Key: KKVARCOJAANCQR-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various aromatic groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 3,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic or basic conditions to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

  • 1-(4-chlorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole
  • 1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole
  • 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Uniqueness: 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorobenzyl and 3,4-dimethylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C27H27ClN2

Molecular Weight

415.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C27H27ClN2/c1-17-6-10-23(14-19(17)3)26-21(5)27(24-11-7-18(2)20(4)15-24)30(29-26)16-22-8-12-25(28)13-9-22/h6-15H,16H2,1-5H3

InChI Key

KKVARCOJAANCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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